molecular formula C4H8N2O2 B14275713 N-(3-Hydroxyprop-1-en-1-yl)urea CAS No. 138846-85-2

N-(3-Hydroxyprop-1-en-1-yl)urea

Cat. No.: B14275713
CAS No.: 138846-85-2
M. Wt: 116.12 g/mol
InChI Key: PBIUPWGQXGQLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxyprop-1-en-1-yl)urea is a urea derivative featuring a 3-hydroxyprop-1-en-1-yl substituent. This compound combines a reactive enol ether moiety with a urea functional group, which is notable for its hydrogen-bonding capacity. The urea group may enhance solubility or crystallinity compared to related compounds, though experimental validation is required.

Properties

CAS No.

138846-85-2

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

3-hydroxyprop-1-enylurea

InChI

InChI=1S/C4H8N2O2/c5-4(8)6-2-1-3-7/h1-2,7H,3H2,(H3,5,6,8)

InChI Key

PBIUPWGQXGQLCY-UHFFFAOYSA-N

Canonical SMILES

C(C=CNC(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Hydroxyprop-1-en-1-yl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and aqueous environments, promoting high yields and chemical purity.

Industrial Production Methods

Industrial production of this compound often employs environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in large-scale manufacturing . The scalability of the synthesis method ensures that the compound can be produced in large quantities to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyprop-1-en-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-(3-Hydroxyprop-1-en-1-yl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

    Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for developing new drugs and treatments.

    Industry: This compound is employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism by which N-(3-Hydroxyprop-1-en-1-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Urea vs.

Pharmacological and Industrial Relevance

Compound Name Applications Source/Preparation
This compound Hypothetical: Drug intermediate, H-bonding studies Synthetic (no natural source reported)
(E)-tert-butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate Synthetic intermediate for indole derivatives Prepared via mesylation of hydroxyl group
Syringin Pharmacological research, reference standard Extracted from Syringa vulgaris fruits

Research Findings :

  • The tert-butyl ester in ’s compound facilitates stepwise synthesis of indole derivatives, highlighting the 3-hydroxyprop-1-en-1-yl group’s utility in multistep reactions .
  • Syringin’s natural origin and bioactivity contrast with the synthetic focus of this compound, suggesting that functional groups dictate application domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.